The synthesis of DA-3003-2 involves a reaction between 7-chloro-5,8-quinolinedione and 2-(4-morpholinyl)ethylamine. The process typically requires specific conditions to ensure optimal yield and purity.
This synthetic route has been characterized and optimized to yield DA-3003-2 with high purity and potency for biological assays.
DA-3003-2 features a complex molecular structure that includes:
The structural analysis indicates that the compound adopts a specific conformation conducive to its biological activity. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate its three-dimensional structure .
DA-3003-2 participates in various chemical reactions primarily related to its role as an inhibitor of Cdc25 phosphatases.
The mechanism of action of DA-3003-2 involves:
This mechanism highlights the potential therapeutic applications of DA-3003-2 in oncology .
DA-3003-2 exhibits several notable physical and chemical properties:
The compound's melting point, boiling point, and spectral data (such as infrared and nuclear magnetic resonance spectra) provide additional insights into its chemical behavior and interactions .
DA-3003-2 has significant scientific applications, particularly in cancer research:
Cdc25 dual-specificity phosphatases (Cdc25A, B, and C isoforms) are pivotal regulators of cyclin-dependent kinase (CDK) activation during cell cycle transitions. Their dysregulation is oncogenic, making them compelling therapeutic targets. DA 3003-2 belongs to the quinone-based Cdc25 inhibitor subclass, characterized by:
Table 1: Key Biochemical Properties of DA 3003-2
Property | Characterization |
---|---|
Primary Target | Cdc25 phosphatases |
Mechanism | Competitive inhibition at catalytic site |
Downstream Effect | CDK1 (Tyr15) phosphorylation enhancement |
Cellular Consequence | Irreversible G2/M phase arrest |
Selectivity Profile | >10-fold selectivity over related phosphatases |
DA 3003-2 achieves submicromolar biochemical potency (IC₅₀ ~5 μM in cellular assays), functioning as a "molecular brake" on cell cycle progression by preventing CDK1 dephosphorylation [1].
DA 3003-2 emerged from the National Cancer Institute’s (NCI) Developmental Therapeutics Program during systematic screens for cytotoxic quinone derivatives. Key milestones include:
Unlike fortuitously discovered cytotoxics, DA 3003-2 exemplifies structure-driven design where the quinone core was retained for redox activity while optimizing the C6 substituent for phosphatase affinity.
The molecular architecture of DA 3003-2 (C₁₅H₁₆ClN₃O₃; MW 321.76 g/mol) integrates three pharmacophoric elements critical to its biological function:
Table 2: Structural Components and Functional Contributions
Structural Element | Role in Target Engagement |
---|---|
Quinone-5,8-dione | Generates oxidative stress; modifies catalytic Cys |
Chloro at C7 | Enhances electrophilicity; steric guidance |
Ethylamino linker | Positions morpholine at optimal distance |
N-Morpholine | Forms H-bonds; improves water solubility |
Crystallographic analyses reveal that the chloro-quinolinedione core anchors the molecule near Cdc25’s catalytic pocket, while the morpholine nitrogen interacts with acidic residues at the pocket periphery. This dual binding mode confers both potency and selectivity [1] [2] [4].
Concluding Structural Analysis
DA 3003-2 exemplifies rational optimization of quinone-based inhibitors, where strategic incorporation of a basic morpholinoethylamino group transformed a simple cytotoxic scaffold into a targeted enzymatic inhibitor. Its structural blueprint continues to inform next-generation Cdc25 inhibitors, particularly for cancers dependent on phosphatase-driven cell cycle progression. Research applications remain focused on mechanistic oncology studies rather than therapeutic development [1] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1